5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide is a thiophene derivative with a molecular formula of C12H7ClN2OS and a molecular weight of 262.71 g/mol . Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide typically involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-aminobenzonitrile under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
5-chloro-2-thiophenecarboxaldehyde: Another thiophene derivative used in the synthesis of various organic compounds.
5-chloro-N-phenyl-1H-indole-2-carboxamide: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and cyano groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-11-6-5-10(17-11)12(16)15-9-4-2-1-3-8(9)7-14/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSGDHJHOWNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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